molecular formula C18H16Br2N2O6 B11560433 {2,4-dibromo-6-[(E)-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid

{2,4-dibromo-6-[(E)-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid

Cat. No.: B11560433
M. Wt: 516.1 g/mol
InChI Key: XWMUMPNACHZIKB-ODCIPOBUSA-N
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Description

2-{2,4-DIBROMO-6-[(E)-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID is a complex organic compound characterized by its unique structure, which includes bromine atoms, a methoxyphenoxy group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{2,4-DIBROMO-6-[(E)-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID typically involves multiple steps, starting from readily available precursors. The key steps include:

    Bromination: Introduction of bromine atoms into the aromatic ring.

    Condensation: Formation of the imino group through condensation reactions.

    Acetylation: Introduction of the acetic acid moiety.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenoxy group.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Products include oxidized derivatives of the methoxyphenoxy group.

    Reduction: Products include amine derivatives.

    Substitution: Products include various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{2,4-DIBROMO-6-[(E)-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID involves its interaction with specific molecular targets. The bromine atoms and the imino group play crucial roles in its reactivity. The compound can interact with enzymes or receptors, leading to various biological effects. The exact pathways depend on the specific application and the target molecules involved.

Comparison with Similar Compounds

  • 2,4-Dibromo-6-nitroaniline
  • 2,6-Dibromonaphthalene-1,4,5,8-tetracarboxylic Dianhydride
  • (E,E)-1,6-Dibromo-2,4-hexadiene

Comparison: Compared to these similar compounds, 2-{2,4-DIBROMO-6-[(E)-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID is unique due to the presence of the methoxyphenoxy group and the acetic acid moiety

Properties

Molecular Formula

C18H16Br2N2O6

Molecular Weight

516.1 g/mol

IUPAC Name

2-[2,4-dibromo-6-[(E)-[[2-(4-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C18H16Br2N2O6/c1-26-13-2-4-14(5-3-13)27-9-16(23)22-21-8-11-6-12(19)7-15(20)18(11)28-10-17(24)25/h2-8H,9-10H2,1H3,(H,22,23)(H,24,25)/b21-8+

InChI Key

XWMUMPNACHZIKB-ODCIPOBUSA-N

Isomeric SMILES

COC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OCC(=O)O

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OCC(=O)O

Origin of Product

United States

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